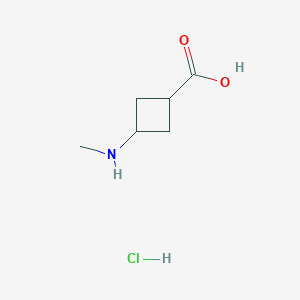
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride, abbreviated as MACBH, is a chiral amino acid derivative that can be used in various research applications. It is a versatile compound that has been used in the synthesis of various drugs, as well as in the study of biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Cyclobutane-1-carboxylic acid, Methylamine, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Ethyl acetate, Sodium bicarbonate
Reaction
Step 1: Cyclobutane-1-carboxylic acid is reacted with thionyl chloride and methanol to form methyl cyclobutane-1-carboxylate., Step 2: Methyl cyclobutane-1-carboxylate is reacted with methylamine in the presence of sodium hydroxide to form (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid., Step 3: (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid in methanol., Step 4: The hydrochloride salt is isolated by filtration and washed with diethyl ether., Step 5: The isolated hydrochloride salt is dissolved in ethyl acetate and treated with sodium bicarbonate to remove any remaining acid impurities., Step 6: The ethyl acetate layer is separated and the solvent is removed under reduced pressure to yield the final product, (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride.
作用機序
The mechanism of action of MACBH is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This can lead to changes in biochemical and physiological processes, which can have a variety of effects.
生化学的および生理学的効果
MACBH has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been found to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have an analgesic effect, and it has been shown to reduce pain in animal models.
実験室実験の利点と制限
The main advantage of using MACBH in laboratory experiments is that it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively easy to synthesize, and it can be separated into its enantiomeric forms using chromatographic methods. The main limitation of using MACBH in laboratory experiments is that the mechanism of action is not yet fully understood, so it can be difficult to predict the effects of the compound.
将来の方向性
There are a number of potential future directions for research on MACBH. These include further research into the mechanism of action of the compound, as well as research into its effects on other biochemical and physiological processes. Additionally, further research could be conducted into the potential therapeutic applications of the compound, as well as its potential use in drug synthesis. Finally, further research could be conducted into the potential toxicity of the compound, as well as its potential for drug interactions.
科学的研究の応用
MACBH has been used in various research applications, including the synthesis of various drugs, the study of biochemical and physiological effects, and the study of enzyme inhibition. It has also been used as a chiral building block in the synthesis of other compounds.
特性
IUPAC Name |
3-(methylamino)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-5-2-4(3-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZPDCHHPSIPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
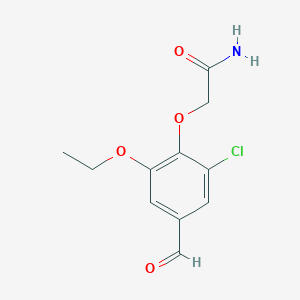
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
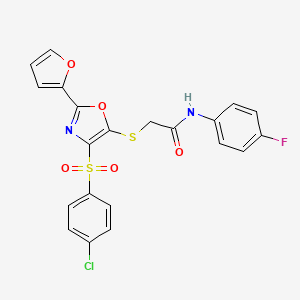
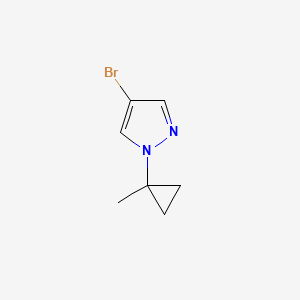
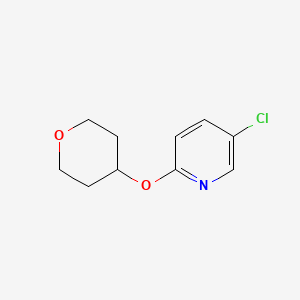
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
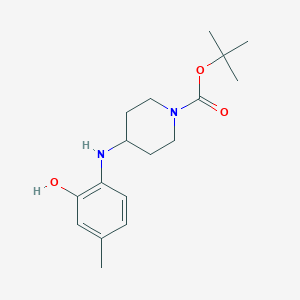
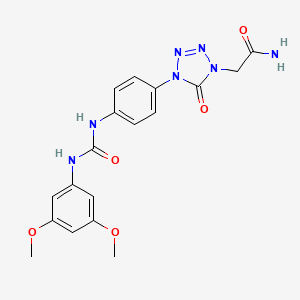
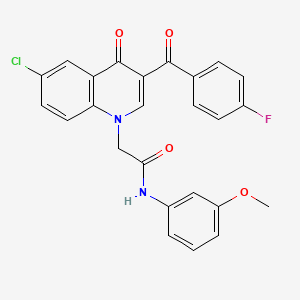
![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
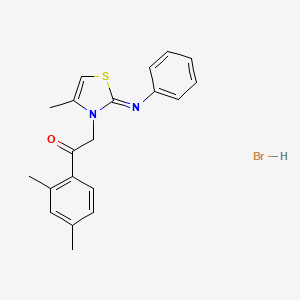
![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)